
Mass Spectrometry Fragmentation Pattern of
Methyl 4-bromo-2-hydroxybenzoate: A Technical

Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
Methyl 4-bromo-2-

hydroxybenzoate

CAS No.: 22717-56-2

Cat. No.: B1367668

Get Quote

Executive Summary
Methyl 4-bromo-2-hydroxybenzoate (CAS: 22717-56-2) serves as a critical intermediate in

the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its

structural integrity is defined by three functional moieties: a methyl ester, a phenolic hydroxyl

group in the ortho position, and a bromine atom at the para position relative to the hydroxyl.

This guide provides a definitive analysis of its Electron Ionization (EI) mass spectral behavior.

Unlike simple benzoates, this molecule exhibits a competitive fragmentation landscape driven

by the "Ortho Effect" (elimination of methanol) versus standard Alpha Cleavage (elimination of

methoxy radicals). Furthermore, the presence of bromine provides a distinct isotopic "doublet"

signature that acts as a persistent mass tag throughout the fragmentation cascade.

Physicochemical Context & Isotopic Signature[1][2]
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Before analyzing the fragmentation, the operator must verify the molecular ion identity through

its isotopic abundance. Bromine possesses two stable isotopes with near-equal natural

abundance, creating a diagnostic 1:1 ratio.

Molecular Ion ( ) Characteristics[3]
Formula:

Nominal Mass: 230 Da (

) and 232 Da (

)

Isotopic Pattern: The molecular ion appears as a doublet of equal intensity separated by 2

mass units (

230 and 232).

Critical Diagnostic Rule: Any fragment ion retaining the bromine atom must exhibit this 1:1

doublet pattern. If a fragment appears as a singlet, the bromine atom has been eliminated.

Isotope Exact Mass (Da) Abundance Contribution to M+

78.9183 50.69% 230

80.9163 49.31% 232

Experimental Methodology (Standard Protocol)
To reproduce the fragmentation patterns described below, the following GC-MS parameters are

recommended. This protocol ensures sufficient internal energy for the diagnostic "Ortho Effect"

rearrangement.

Gas Chromatography - Mass Spectrometry (GC-MS)
Parameters
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Parameter Setting Rationale

Ionization Mode Electron Ionization (EI)

Standard 70 eV energy

facilitates reproducible

fragmentation libraries.

Source Temp 230°C

Prevents condensation of less

volatile brominated

intermediates.

Transfer Line 280°C

Ensures rapid transport of the

ester without thermal

degradation prior to ionization.

Column 5% Phenyl-methylpolysiloxane

Non-polar stationary phase

(e.g., HP-5ms, DB-5) provides

ideal retention for halogenated

aromatics.

Scan Range 40 – 350

Captures the molecular ion

doublet and low-mass aromatic

fragments.

Mechanistic Fragmentation Analysis
The fragmentation of Methyl 4-bromo-2-hydroxybenzoate is governed by two primary

pathways. The Ortho Effect is the most diagnostic pathway for salicylates (2-

hydroxybenzoates), distinguishing them from meta- or para- isomers.

Pathway A: The Ortho Effect (Dominant)
Mechanism: 1,5-Hydrogen Shift & Methanol Elimination The proximity of the phenolic hydroxyl

group (C2) to the ester carbonyl oxygen (C1) facilitates a specific rearrangement.

H-Transfer: A hydrogen atom transfers from the hydroxyl group to the methoxy oxygen of the

ester via a 6-membered transition state.

Elimination: A neutral methanol molecule (
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, 32 Da) is expelled.

Product: This yields a stable radical cation (

198/200), often described as a distonic ion or a ketene-type structure (4-bromo-6-
oxocyclohexa-2,4-dien-1-ylidene)methanone.

Pathway B: Alpha Cleavage (Standard Ester)
Mechanism: Homolytic Cleavage Typical of all methyl esters, the bond between the carbonyl

carbon and the methoxy oxygen breaks.

Elimination: Loss of a methoxy radical (

, 31 Da).

Product: Formation of the acylium ion (

199/201).

Secondary Step: The acylium ion rapidly loses Carbon Monoxide (CO, 28 Da) to form the

bromophenol cation (

171/173).

Pathway C: Halogen Loss
Direct loss of the bromine radical (

) from the molecular ion is possible but usually less abundant than the oxygen-driven
pathways.

Transition:

230/232

151 (Singlet).

Note: The resulting ion at
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151 corresponds to the methyl salicylate cation, which will subsequently fragment via the
ortho effect (

).

Diagnostic Ions & Interpretation Table
Use this table to validate spectral data. The "Doublet?" column indicates if the peak should

appear as a pair (1:1 ratio).

m/z Value Ion Identity Mechanism Doublet?

230 / 232
Molecular Ion (

)
Parent Ion Yes

199 / 201 Acylium Ion
Loss of

(Alpha Cleavage)
Yes

198 / 200 Distonic Ketene Ion
Loss of

(Ortho Effect)
Yes

171 / 173 Bromophenol Cation
Loss of

from Acylium ion
Yes

170 / 172 Bromoketocarbene
Loss of

from Ortho product
Yes

151
Methyl Salicylate

Cation

Loss of

from
No

63 / 65 Bromine Cation Ionized Br atom Yes

Visualization of Fragmentation Pathways[1][2][3][5]
[6][7][8]
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The following diagram maps the competitive pathways. Note the high-contrast distinction

between the Ortho Effect (Blue path) and Alpha Cleavage (Red path).

Fragmentation Map: Methyl 4-bromo-2-hydroxybenzoate
Molecular Ion (M+)

m/z 230 / 232
(Doublet)

[M - MeOH]+
m/z 198 / 200
(Ketene-type)

 - CH3OH (32 Da)
(Ortho Effect)

Acylium Ion
m/z 199 / 201

 - OCH3 (31 Da)
(Alpha Cleavage)

[M - Br]+
m/z 151
(Singlet)

 - Br (79/81 Da)

[M - MeOH - CO]+
m/z 170 / 172

 - CO (28 Da)

Bromophenol Cation
m/z 171 / 173

 - CO (28 Da)

Click to download full resolution via product page

Figure 1: Mechanistic flowchart illustrating the competition between methanol elimination

(Ortho Effect) and methoxy radical loss (Alpha Cleavage).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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